Diethyl butane-1,4-diylbiscarbamate
Description
Properties
CAS No. |
6935-80-4 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)butyl]carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-15-9(13)11-7-5-6-8-12-10(14)16-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
BHIJTTOVTIAITI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCCCNC(=O)OCC |
Canonical SMILES |
CCOC(=O)NCCCCNC(=O)OCC |
Other CAS No. |
6935-80-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
(2Z,2′Z)-Diethyl 3,3′-[Butane-1,4-diylbis(azanediyl)]bis(but-2-enoate)
Molecular Formula: C₁₆H₂₆N₂O₄ Functional Groups: β-Enamino ester, amine Synthesis: Solvent-free condensation of ethyl 3-oxobutanoate with 1,4-diaminobutane catalyzed by Ca(CF₃COO)₂ . Key Features:
- Crystal Structure: Monoclinic system with an inversion center; intramolecular N–H···O hydrogen bonds form S(6) ring motifs, stabilizing the Z conformation about C=C bonds .
- Contrast with Carbamate:
- The enamino ester lacks the carbamate’s –O–CO–N– linkage, resulting in lower hydrolytic stability.
- Biological activity focuses on precursor roles rather than direct therapeutic use .
Tetraethyl Butane-1,4-diylbis(phosphonate)
Molecular Formula : C₁₂H₂₈O₆P₂
Functional Groups : Phosphonate
Synthesis : Microwave-assisted reaction of 1,4-dibromobutane with triethyl phosphite .
Key Features :
- Reactivity : Phosphonates exhibit strong P=O bonds, enabling antimicrobial activity via membrane disruption .
- Applications: Used in immobilized quaternary ammonium antimicrobial monolayers . Contrast with Carbamate:
- Phosphonates are more hydrolytically stable but less versatile in hydrogen-bonding interactions.
- The carbamate’s nitrogen-centered reactivity contrasts with the phosphorus-centered chemistry of phosphonates .
Copper(I) Complexes with Butane-1,4-diylbis(diphenylphosphane) Ligands
Molecular Formula : Varies (e.g., [Cu(PPh₂(CH₂)₄PPh₂)₂]PF₆)
Functional Groups : Phosphine, metal-coordination sites
Synthesis : Coordination of butane-1,4-diylbis(diphenylphosphane) with Cu(I) .
Key Features :
- Structure : Luminescent complexes with distorted tetrahedral geometry; weak C–H···F interactions stabilize the lattice .
- Applications : Catalysis in cross-coupling reactions and photoluminescent materials .
Contrast with Carbamate : - The carbamate’s oxygen/nitrogen donor atoms differ from phosphine’s phosphorus, altering metal-binding selectivity.
- Carbamates are less commonly used in coordination chemistry compared to phosphines .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectroscopic Data Highlights
| Compound | IR (C=O/N–H) | ¹H-NMR (Key Signals) | ¹³C-NMR (Key Signals) |
|---|---|---|---|
| This compound | 1700 cm⁻¹, 3322 cm⁻¹ | δ 5.80 (q), 8.47 (d) | δ 155.5 (C=O), 162.7 (C) |
| (2Z,2′Z)-Diethyl β-enamino ester | 1655 cm⁻¹ | δ 8.50 (N–H), 4.29 (C=C–H) | δ 165–170 (C=O, C=N) |
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